![molecular formula C25H32N2O5 B2511036 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636991-71-4](/img/structure/B2511036.png)
1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthetic Applications
The enantioselective intramolecular addition of tertiary enamides to ketones, catalyzed by a chiral Cr(III)(salen)Cl complex, demonstrates the synthetic utility of related compounds in producing enantioenriched 1H-pyrrol-2(3H)-one derivatives. These derivatives have applications in the synthesis of complex organic molecules with potential pharmacological activities (Luo Yang et al., 2009).
Heterocyclic Chemistry
Studies on o-confused oxaporphyrin and the formation of 3-substituted 2-oxa-21-carbaporphyrins highlight the relevance of furan and pyrrole derivatives in the synthesis of complex heterocyclic structures that are significant in materials science and pharmacology (Miłosz Pawlicki & L. Latos‐Grażyński, 2005).
Quantum Chemical Studies
The quantum chemical calculation and analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate emphasize the computational aspect of research on pyrrole derivatives, providing insights into the molecular interactions and electronic structure of these compounds (R. N. Singh et al., 2014).
Structural Characterization
The synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units reveal the versatility of these compounds in constructing novel molecules with potential therapeutic applications (İ. Koca et al., 2014).
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h7,9-13,17,22,29H,4-6,8,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGHYXYNIRVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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